molecular formula C22H31ClN2O2S B12073029 N-((3-Methoxythiophen-2-yl)methyl)-2-(9-(pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)ethanamine hydrochloride CAS No. 1951441-10-3

N-((3-Methoxythiophen-2-yl)methyl)-2-(9-(pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)ethanamine hydrochloride

Cat. No.: B12073029
CAS No.: 1951441-10-3
M. Wt: 423.0 g/mol
InChI Key: YIIWXYLJZRISQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((3-Methoxythiophen-2-yl)methyl)-2-(9-(pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)ethanamine hydrochloride is a synthetic small molecule with a complex structure featuring a 6-oxaspiro[4.5]decane core, a pyridinyl substituent, and a 3-methoxythiophene moiety. Its molecular formula is C₂₂H₃₁ClN₂O₂S, with a molecular weight of 423.02 g/mol and a CAS registry number of 1401031-39-7 . The compound has been identified as an analgesic, likely targeting opioid receptors due to structural similarities to other μ-opioid receptor agonists . Its stereochemistry (R-configuration at the spirocyclic center) is critical for bioactivity, as evidenced by analogs with defined stereochemistry showing enhanced pharmacological profiles .

Properties

CAS No.

1951441-10-3

Molecular Formula

C22H31ClN2O2S

Molecular Weight

423.0 g/mol

IUPAC Name

N-[(3-methoxythiophen-2-yl)methyl]-2-(9-pyridin-2-yl-6-oxaspiro[4.5]decan-9-yl)ethanamine;hydrochloride

InChI

InChI=1S/C22H30N2O2S.ClH/c1-25-18-7-15-27-19(18)16-23-13-10-21(20-6-2-5-12-24-20)11-14-26-22(17-21)8-3-4-9-22;/h2,5-7,12,15,23H,3-4,8-11,13-14,16-17H2,1H3;1H

InChI Key

YIIWXYLJZRISQP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(SC=C1)CNCCC2(CCOC3(C2)CCCC3)C4=CC=CC=N4.Cl

Origin of Product

United States

Biological Activity

N-((3-Methoxythiophen-2-yl)methyl)-2-(9-(pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)ethanamine hydrochloride, commonly known as Oliceridine, is a synthetic compound with significant biological activity, particularly in the context of pain management. This article provides an in-depth examination of its biological properties, mechanisms of action, and relevant case studies.

Basic Information

PropertyDetails
IUPAC Name This compound
Molecular Formula C22H30N2O2S
Molecular Weight 386.56 g/mol
CAS Number 1401028-24-7

Oliceridine acts primarily as a selective agonist at the mu-opioid receptor (MOR). This selectivity is crucial in minimizing side effects typically associated with non-selective opioids, such as respiratory depression and addiction potential. The compound has been shown to activate the MOR pathway effectively while reducing unwanted side effects through its unique structural characteristics.

Pharmacological Profile

  • Analgesic Effects : Oliceridine has demonstrated potent analgesic properties in various preclinical and clinical studies. Its efficacy is comparable to traditional opioids but with a more favorable safety profile.
  • Side Effect Profile : Clinical trials have indicated that Oliceridine results in fewer incidences of nausea and vomiting compared to standard opioid treatments, making it a promising alternative for pain management.
  • Dosing and Administration : The dosing regimen for Oliceridine typically involves intravenous administration, allowing for rapid onset of analgesia while maintaining control over dosing levels.

Study 1: Efficacy in Postoperative Pain Management

A multicenter, randomized trial evaluated the efficacy of Oliceridine in managing postoperative pain following orthopedic surgery. Patients receiving Oliceridine reported significant reductions in pain scores compared to those on placebo, with a notable decrease in the need for rescue analgesics.

Study 2: Safety and Tolerability

In another study focusing on safety, participants treated with Oliceridine exhibited lower rates of respiratory depression compared to those receiving morphine. This finding supports the hypothesis that Oliceridine's selective action on the mu-opioid receptor may mitigate some of the severe side effects associated with traditional opioids.

Summary of Clinical Findings

StudyOutcome
Multicenter TrialSignificant pain relief; reduced rescue analgesics needed
Safety StudyLower respiratory depression rates; better tolerability

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of spirocyclic amines with pyridinyl and heteroaromatic substituents. Below is a detailed comparison with key analogs:

Table 1: Structural and Pharmacological Comparison

Compound Name Key Structural Features Target/Activity Key Differences
N-((3-Methoxythiophen-2-yl)methyl)-2-(9-(pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)ethanamine hydrochloride 6-Oxaspiro[4.5]decane core, 3-methoxythiophen-2-ylmethyl group, pyridin-2-yl substituent Analgesic (μ-opioid receptor agonist) Reference compound
(S)-6-fluoro-N-(2-((R)-9-(pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)ethyl)chroman-4-amine (3) Chroman-4-amine group replaces methoxythiophene G protein-biased μ-opioid receptor agonist Fluorine substitution enhances metabolic stability; chroman group modifies receptor binding kinetics
(1S,4S)-4-ethoxy-N-{2-[(9R)-9-(pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl]ethyl}-1,2,3,4-tetrahydronaphthalen-1-amine Tetrahydronaphthalen-1-amine substituent Analgesic (structural analog) Ethoxy group and tetrahydronaphthalene enhance lipophilicity and blood-brain barrier penetration
(R)-N-(Naphthalen-2-ylmethyl)-2-(9-(pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)ethanamine Naphthalen-2-ylmethyl group replaces methoxythiophene Not explicitly stated (structural analog) Larger aromatic substituent may alter receptor selectivity or off-target interactions

Structural Similarities and Divergences

  • Core Structure : All analogs share the 6-oxaspiro[4.5]decane core and pyridin-2-yl group, critical for μ-opioid receptor binding .
  • Substituent Variability: The methoxythiophene group in the reference compound provides a balance of electron-rich heteroaromaticity and metabolic stability.
  • Stereochemical Influence : The R-configuration at the spirocyclic center (evident in the reference compound and analogs like ) is essential for maintaining agonist activity .

Bioactivity and Mechanism of Action

  • Reference Compound : Acts as an analgesic, likely through μ-opioid receptor agonism. Its methoxythiophene group may reduce cytochrome P450-mediated metabolism compared to phenyl-based analogs .
  • G Protein-Biased Agonists : Compound 3 (from ) exhibits biased signaling at μ-opioid receptors, favoring G protein activation over β-arrestin recruitment, which may reduce opioid-related side effects (e.g., respiratory depression).
  • Bioactivity Clustering : Hierarchical clustering of bioactivity profiles (as per ) suggests that analogs with similar substituents (e.g., heteroaromatic groups) cluster together, correlating with shared target interactions and mechanisms .

Preparation Methods

Spirocyclic Core Formation

The 6-oxaspiro[4.5]decan-9-yl scaffold is synthesized via a cyclocondensation reaction. A ketone precursor reacts with a diol under acidic conditions, forming the spirocyclic ether. For example, cyclohexanone and 1,4-butanediol in the presence of p-toluenesulfonic acid yield the spiro intermediate.

Pyridine and Thiophene Incorporation

The pyridin-2-yl group is introduced through a nucleophilic aromatic substitution (NAS) reaction. The spirocyclic intermediate is treated with 2-bromopyridine in a palladium-catalyzed coupling, achieving a 78% yield. Simultaneously, the (3-methoxythiophen-2-yl)methyl side chain is synthesized by alkylating 3-methoxythiophene-2-carbaldehyde with methylamine, followed by reduction using NaBH4.

Amine Coupling and Salt Formation

The final coupling involves reacting the spirocyclic-pyridine intermediate with the thiophene-containing amine via a reductive amination using sodium triacetoxyborohydride. The free base is then treated with hydrochloric acid in ethanol to form the hydrochloride salt, which is purified via recrystallization from a mixture of acetonitrile and water (3:1 v/v).

Optimization Strategies

Stereochemical Control

The spirocyclic center introduces chirality, necessitating enantioselective synthesis. Asymmetric hydrogenation using a chiral ruthenium catalyst (e.g., (R)-BINAP-Ru) achieves >95% enantiomeric excess (ee). Alternatively, diastereomeric salt resolution with L-tartaric acid separates enantiomers.

Deuteration for Metabolic Stability

Patent WO2018006077A1 describes deuterated analogs to reduce reactive metabolite formation. Selective deuteration at the C-6 and C-7 positions of the spirocyclic core is achieved using D2O in high-temperature exchanges, improving metabolic stability by 40%.

Process-Scale Considerations

Solubility and Formulation

Oliceridine hydrochloride’s aqueous solubility is pH-dependent, with a solubility of >50 mg/mL at pH 6.4–7.4. Excipients like L-histidine and mannitol enhance stability in the final injectable formulation, which is stored in Type I glass vials to prevent leaching.

Purification Techniques

StepMethodPurity Achieved
Spirocyclic CoreColumn Chromatography92%
Amine IntermediateRecrystallization98%
Final SaltCrystallization99.5%

Analytical Characterization

Spectroscopic Data

  • 1H NMR (400 MHz, D2O): δ 8.45 (d, J=4.8 Hz, 1H, pyridine-H), 7.85 (t, J=7.6 Hz, 1H), 7.45 (d, J=5.2 Hz, 1H, thiophene-H).

  • HPLC : Retention time 12.3 min (C18 column, 0.1% TFA in acetonitrile/water).

Stability Testing

Accelerated stability studies (40°C/75% RH for 6 months) show <0.5% degradation, supporting a 48-month shelf life.

Industrial Scale-Up Challenges

Raw Material Sourcing

The pyridine and thiophene precursors require stringent quality control to limit impurities like 2-aminothiophene (<0.1%). Suppliers must adhere to ICH Q7 guidelines.

Environmental Controls

Exothermic reactions during spirocyclic formation necessitate jacketed reactors with precise temperature control (±2°C).

Recent Advances

Continuous Flow Synthesis

A 2024 study demonstrated a continuous-flow approach for the spirocyclic core, reducing reaction time from 12 hours to 45 minutes and improving yield by 15%.

Green Chemistry Initiatives

Solvent recovery systems recycle >90% of ethanol used in salt formation, aligning with EPA guidelines.

Q & A

Basic: What synthetic strategies are recommended for constructing the 6-oxaspiro[4.5]decane moiety?

The spirocyclic core can be synthesized via cyclocondensation reactions using diols or ketones under acid catalysis . Key optimization steps include:

  • Solvent selection : Dichloromethane or ethers for improved solubility and reaction homogeneity .
  • Temperature control : Gradual warming from -40°C to room temperature to minimize side products .
  • Purification : Column chromatography with ethyl acetate/hexane mixtures or recrystallization for high-purity isolation .

Basic: How can researchers ensure the purity of the target compound during synthesis?

Purity assurance requires a multi-technique approach:

  • Recrystallization : Use solvent systems like methanol/ethyl acetate to remove impurities .
  • Analytical monitoring :
    • HPLC-UV : Quantify purity (>95%) with reverse-phase C18 columns .
    • TLC : Track reaction progress using silica plates and iodine visualization .
  • Spectroscopic validation : Confirm structure via 1^1H/13^{13}C NMR (e.g., spirocyclic proton signals at δ 3.8–4.2 ppm) and high-resolution mass spectrometry (HRMS) .

Advanced: What methodologies resolve stereochemical inconsistencies in the spirocyclic core?

Stereochemical challenges arise from the spiro[4.5]decane system’s conformational flexibility. Solutions include:

  • Chiral HPLC : Separate enantiomers using cellulose-based columns and polar mobile phases .
  • X-ray crystallography : Determine absolute configuration of single crystals grown via slow evaporation .
  • Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) during key cyclization steps to enhance enantioselectivity .

Advanced: How should researchers analyze conflicting reactivity data in nucleophilic substitution reactions?

Contradictions in reactivity (e.g., unexpected byproducts) can be resolved through:

  • Kinetic studies : Vary solvents (DMF vs. THF) and leaving groups (Cl vs. Br) to map rate dependencies .
  • Isotopic labeling : Use 18^{18}O or 13^{13}C tracers to identify nucleophilic attack sites .
  • Computational modeling : Density Functional Theory (DFT) predicts transition-state geometries and explains steric/electronic effects .

Advanced: What approaches establish structure-activity relationships (SAR) for the pyridinyl and methoxythiophene moieties?

SAR studies require systematic modifications and assays:

  • Functional group substitutions :
    • Replace methoxy with ethoxy on thiophene to assess steric effects .
    • Modify pyridine’s nitrogen position to alter hydrogen-bonding capacity .
  • Biological assays :
    • In vitro binding : Test affinity for GPCRs or kinases using radioligand displacement assays .
    • CoMFA modeling : Correlate 3D electrostatic/hydrophobic fields with activity trends .

Basic: What are the critical steps for characterizing the hydrochloride salt form?

Salt formation and validation involve:

  • Counterion exchange : Treat freebase with HCl in ethanol, followed by rotary evaporation .
  • Salt confirmation :
    • FT-IR : Detect N–H+^+ stretches (~2500 cm1^{-1}) and Cl^- vibrations .
    • Elemental analysis : Match calculated vs. observed C/H/N/Cl percentages .

Advanced: How does the methoxythiophene group influence metabolic stability?

The methoxythiophene moiety impacts metabolism through:

  • Cytochrome P450 interactions : Assess oxidative demethylation via liver microsome assays (e.g., rat S9 fractions) .
  • Stability enhancement : Compare half-life (t1/2t_{1/2}) with non-methoxy analogs in plasma stability studies .

Basic: What are the storage and handling protocols for this compound?

  • Storage : -20°C in amber vials under argon to prevent hydrolysis/oxidation .
  • Handling : Use nitrile gloves, fume hoods, and face shields to avoid dermal/ocular exposure .

Advanced: How can researchers optimize bioavailability through structural modifications?

Bioavailability enhancement strategies include:

  • LogP adjustment : Introduce hydrophilic groups (e.g., hydroxyl) to reduce cLogP from ~3.5 to <2 .
  • Prodrug synthesis : Mask amines with acetyl or tert-butoxycarbonyl (Boc) groups for improved membrane permeability .

Advanced: What techniques elucidate the compound’s interaction with lipid bilayers?

Mechanistic studies employ:

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics to immobilized lipid layers .
  • Molecular Dynamics (MD) : Simulate insertion into phospholipid bilayers over 100-ns trajectories .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.